molecular formula C17H21FN2O3 B15106913 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B15106913
M. Wt: 320.36 g/mol
InChI Key: BILKPEGBMIOGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Reactions Analysis

6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its therapeutic effects .

Properties

Molecular Formula

C17H21FN2O3

Molecular Weight

320.36 g/mol

IUPAC Name

6-[3-(6-fluoroindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H21FN2O3/c18-14-6-5-13-7-10-20(15(13)12-14)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23)

InChI Key

BILKPEGBMIOGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O)F

Origin of Product

United States

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